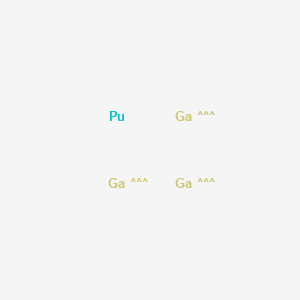
O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate is a chemical compound with the molecular formula C8H11N3OS2 It is known for its unique structure, which includes a pyrimidine ring substituted with a methylsulfanyl group and a dimethylcarbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate typically involves the reaction of 2-methylsulfanylpyrimidine-4-ol with N,N-dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where nucleophiles such as amines or thiols can replace the methylsulfanyl group.
Hydrolysis: The carbamothioate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Substituted pyrimidines.
Hydrolysis: Dimethylamine, thiol derivatives.
Aplicaciones Científicas De Investigación
O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- O-(4-chlorophenyl) N,N-dimethylcarbamothioate
- O-(4-formylphenyl) N,N-dimethylcarbamothioate
- O-(4-methylphenyl) N,N-dimethylcarbamothioate
Uniqueness
O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate is unique due to the presence of the methylsulfanyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
13522-74-2 |
|---|---|
Fórmula molecular |
C8H11N3OS2 |
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C8H11N3OS2/c1-11(2)8(13)12-6-4-5-9-7(10-6)14-3/h4-5H,1-3H3 |
Clave InChI |
XCZRQKNFCVPWNX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)OC1=NC(=NC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


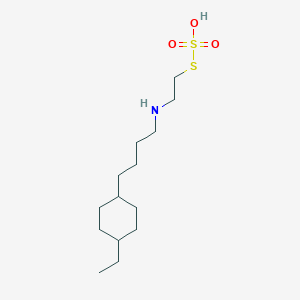
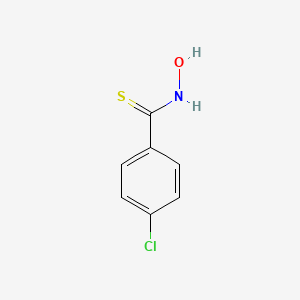
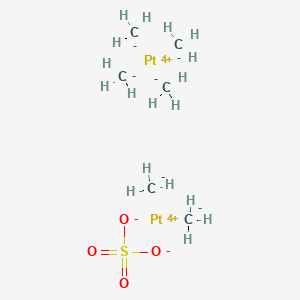



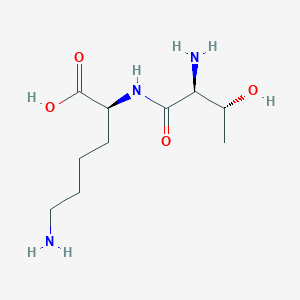

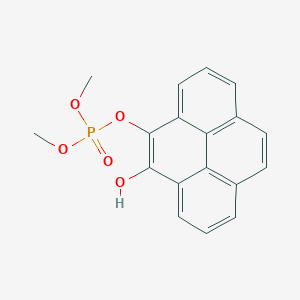

![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
